

An In-Depth Technical Guide to the Chemical Properties of 4-Acetylbenzaldehyde

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Compound of Interest

Compound Name: 4-Acetylbenzaldehyde

Cat. No.: B1276866

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Introduction

4-Acetylbenzaldehyde, also known by its systematic IUPAC name **4-acetylbenzaldehyde**, is a bifunctional aromatic compound featuring both an aldehyde and a ketone functional group.[1] [2] This unique structural characteristic, with the two carbonyl groups situated in a para position on a benzene ring, imparts distinct chemical reactivity that makes it a valuable intermediate in organic synthesis.[3] Its versatility has led to its use in the development of pharmaceuticals, agrochemicals, and advanced materials.[4] This technical guide provides a comprehensive overview of the chemical and physical properties of **4-acetylbenzaldehyde**, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectral data.

Chemical and Physical Properties

4-Acetylbenzaldehyde is a solid at room temperature, appearing as a white or colorless to light yellow powder or lump.[5] Key identifiers and physical properties are summarized in the tables below for easy reference.

Table 1: Compound Identifiers

Identifier	Value
CAS Number	3457-45-2[2]
Molecular Formula	C ₉ H ₈ O ₂ [2]
Molecular Weight	148.16 g/mol
IUPAC Name	4-acetylbenzaldehyde[2]
Synonyms	4-Formylacetophenone, p-Acetylbenzaldehyde[2][5]
InChI Key	KTFKRVMXIVSARW-UHFFFAOYSA-N
SMILES	CC(=O)c1ccc(C=O)cc1[2]

Table 2: Physical Properties

Property	Value
Melting Point	33-36 °C
Boiling Point	286.4 °C at 760 mmHg
Density	1.117 g/cm ³
Flash Point	106.6 °C
Solubility	Soluble in organic solvents.
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)

Spectral Data

The spectral characteristics of **4-acetylbenzaldehyde** are crucial for its identification and characterization.

Table 3: Spectroscopic Data

Spectrum Type	Key Peaks/Signals
^1H NMR (CDCl_3)	δ 10.14 (s, 1H, -CHO), 8.06 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 2.67 (s, 3H, -COCH ₃)
^{13}C NMR (CDCl_3)	δ 197.4 (C=O, ketone), 191.7 (C=O, aldehyde), 141.2, 139.0, 129.8, 128.8 (aromatic carbons), 27.0 (-CH ₃)
IR (cm^{-1})	~1706 (C=O stretch, aldehyde), ~1687 (C=O stretch, ketone)[6]
Mass Spectrum (m/z)	148 (M+), 133, 105, 77

Note: NMR chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

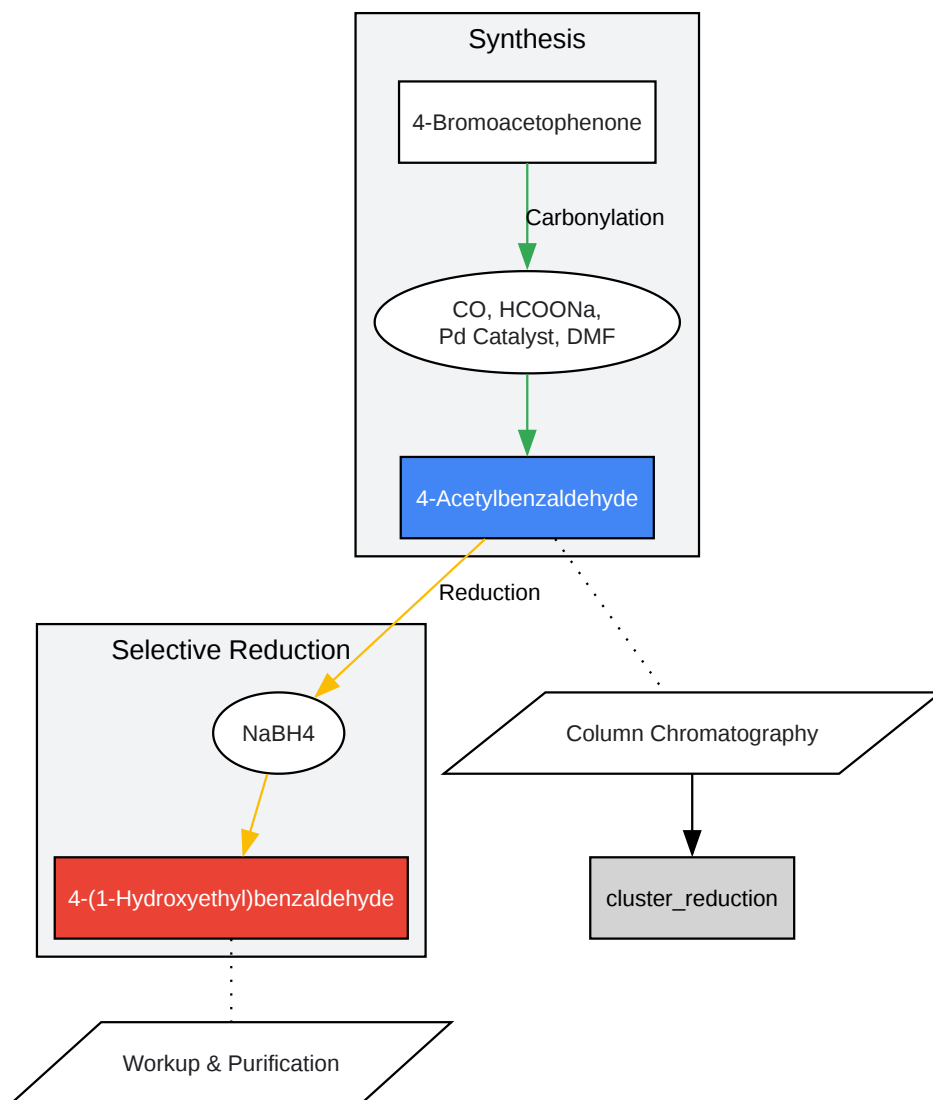
Chemical Reactivity and Experimental Protocols

The most significant aspect of **4-acetylbenzaldehyde**'s chemistry is the differential reactivity of its two carbonyl groups. The aldehyde group is generally more electrophilic and therefore more susceptible to nucleophilic attack and reduction than the ketone group.[3] This chemoselectivity is highly valuable in multi-step organic synthesis.

Experimental Workflow: Synthesis and Selective Reduction

The following diagram illustrates a typical experimental workflow for the synthesis of **4-acetylbenzaldehyde** followed by a selective reduction of the more reactive aldehyde group.

Experimental Workflow: Synthesis and Selective Reduction of 4-Acetylbenzaldehyde

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Caption: A typical workflow for the synthesis and selective reduction of **4-acetylbenzaldehyde**.

Protocol 1: Synthesis of 4-Acetylbenzaldehyde via Palladium-Catalyzed Carbonylation

This protocol describes the synthesis of **4-acetylbenzaldehyde** from an aryl halide precursor.
[\[7\]](#)

Materials:

- 4'-Iodoacetophenone (or other suitable aryl halide)
- Sodium formate (HCOONa)
- Palladium catalyst (e.g., MCM-41-2PPdCl₂)
- N,N-Dimethylformamide (DMF)
- Carbon monoxide (CO) gas
- Diethyl ether
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate

Procedure:

- In a 50 mL round-bottomed flask equipped with a gas inlet, reflux condenser, and magnetic stir bar, add the palladium catalyst (0.05 mmol Pd), the aryl halide (5.0 mmol), and sodium formate (7.5 mmol).
- Flush the flask with carbon monoxide gas.
- Add 5 mL of DMF via syringe and start a slow stream of CO into the suspension.
- Stir the mixture vigorously and heat to 110-130 °C for 2-20 hours.

- After the reaction is complete, cool the mixture to room temperature and dilute with 50 mL of diethyl ether.
- Separate the palladium catalyst by filtration and wash it with distilled water (2 x 10 mL), ethanol (2 x 10 mL), and ether (2 x 10 mL) for potential reuse.
- Wash the ethereal solution with water (3 x 20 mL).
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel using a hexane-ethyl acetate (10:1) eluent to obtain pure **4-acetylbenzaldehyde**.

Protocol 2: Selective Reduction of the Aldehyde Group

This protocol outlines a general procedure for the selective reduction of the aldehyde functionality in **4-acetylbenzaldehyde** in the presence of the ketone.

Materials:

- **4-Acetylbenzaldehyde**
- Sodium borohydride (NaBH_4)
- Methanol or Ethanol
- Dichloromethane or Ethyl acetate
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve **4-acetylbenzaldehyde** (1 equivalent) in methanol or ethanol in a round-bottomed flask.
- Cool the solution in an ice bath.

- Slowly add sodium borohydride (0.25-0.5 equivalents) portion-wise to the stirred solution.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with dichloromethane or ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Oxidation of 4-Acetylbenzaldehyde to 4-Acetylbenzoic Acid

This protocol describes the selective oxidation of the aldehyde group to a carboxylic acid.

Materials:

- **4-Acetylbenzaldehyde**
- Potassium permanganate (KMnO_4)
- Sodium hydroxide (NaOH)
- Sulfuric acid (H_2SO_4)
- Sodium bisulfite
- Diethyl ether

Procedure:

- Dissolve **4-acetylbenzaldehyde** in a suitable solvent like acetone or a mixture of t-butanol and water.

- In a separate flask, prepare a solution of potassium permanganate in water.
- Slowly add the potassium permanganate solution to the stirred solution of **4-acetylbenzaldehyde**, maintaining the temperature with an ice bath if necessary.
- After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared.
- Add a small amount of sodium bisulfite to quench any excess permanganate.
- Acidify the mixture with dilute sulfuric acid.
- Extract the product, 4-acetylbenzoic acid, with diethyl ether.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product.

Biological Activity and Signaling Pathways

While benzaldehyde and its derivatives have been shown to possess a range of biological activities, including antimicrobial and antifungal properties, specific data on **4-acetylbenzaldehyde**'s direct involvement in major signaling pathways is limited in publicly available literature.^[2] Some studies have indicated that certain benzaldehyde derivatives can induce apoptosis in cancer cell lines.^[4] For instance, research has shown that some benzaldehydes can suppress the MAPK signaling pathway and that benzaldehyde itself can stimulate autophagy via the sonic hedgehog signaling pathway in specific cellular contexts. However, direct evidence for **4-acetylbenzaldehyde**'s role in these or other pathways requires further investigation.

Conclusion

4-Acetylbenzaldehyde is a versatile bifunctional molecule with significant potential in organic synthesis due to the differential reactivity of its aldehyde and ketone groups. This guide has provided a detailed overview of its chemical and physical properties, spectral data, and key experimental protocols. The ability to selectively manipulate its functional groups makes it a valuable building block for the synthesis of a wide array of more complex molecules for applications in medicinal chemistry and materials science. Further research into its biological

activities and potential interactions with cellular signaling pathways could unveil new therapeutic applications for derivatives of this compound.

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